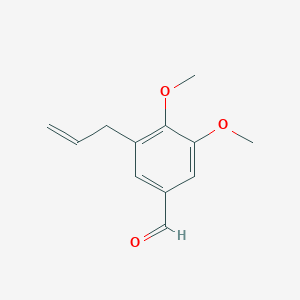

3-Allyl-4,5-dimethoxy-benzaldehyde

CAS No.: 67483-49-2

Cat. No.: VC2009933

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67483-49-2 |

|---|---|

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 3,4-dimethoxy-5-prop-2-enylbenzaldehyde |

| Standard InChI | InChI=1S/C12H14O3/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3/h4,6-8H,1,5H2,2-3H3 |

| Standard InChI Key | FBLUJEZNJVZMKK-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)CC=C)C=O |

| Canonical SMILES | COC1=CC(=CC(=C1OC)CC=C)C=O |

Introduction

Chemical Structure and Properties

3-Allyl-4,5-dimethoxy-benzaldehyde has the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. The structure features three key functional groups:

-

A reactive aldehyde group (-CHO)

-

Two methoxy groups (-OCH₃) at positions 4 and 5

-

An allyl substituent (-CH₂-CH=CH₂) at position 3

The presence of these functional groups contributes to the compound's chemical versatility and reactivity profiles. The allyl group introduces unsaturation and potential for further functionalization, while the methoxy groups influence electronic properties and reaction pathways. The aldehyde group serves as a reactive handle for numerous transformations, including oxidation, reduction, and condensation reactions.

Synthesis Methods

Several synthetic approaches can be employed to prepare 3-Allyl-4,5-dimethoxy-benzaldehyde. Based on established chemical principles and related synthetic pathways, the following methods are particularly relevant:

Allylation of 4,5-dimethoxybenzaldehyde

The direct allylation of 4,5-dimethoxybenzaldehyde represents a potential synthetic route. This approach typically involves organometallic reagents and can be performed under various conditions.

Tin-Mediated Barbier Allylation

The Barbier reaction provides a valuable method for introducing allyl groups to aromatic aldehydes. Based on research with related compounds, this approach can achieve good to excellent yields under appropriate conditions. Typical reaction conditions involve the use of tin as a mediator under aqueous conditions .

Table 1: Representative Barbier Allylation Reactions of Methoxybenzaldehydes

| Entry | Aldehyde | Halide | Salt added | Yield (%) | Syn/anti ratio |

|---|---|---|---|---|---|

| 1 | 2-CH₃O-C₆H₄CHO | C₃H₅Br | — | 73 | — |

| 2 | 2-CH₃O-C₆H₄CHO | C₃H₅Br | K₂HPO₄ | 94 | — |

| 3 | 4-CH₃O-C₆H₄CHO | C₃H₅Br | K₂HPO₄ | 80 | — |

| 4 | 3-CH₃O-C₆H₄CHO | C₃H₅Br | K₂HPO₄ | 72 | — |

| 12 | 2-CH₃O-C₆H₄CHO | C₄H₇Br | K₂HPO₄ | 98 | 65:35 |

Nozaki–Hiyama–Kishi Allylation

The chromium-catalyzed Nozaki–Hiyama–Kishi (NHK) allylation represents another potential approach for introducing allyl groups to benzaldehyde derivatives. This method has been demonstrated to be effective with various substituted benzaldehydes .

Formylation of 3-Allyl-4,5-dimethoxybenzene

An alternative approach involves the initial preparation of 3-allyl-4,5-dimethoxybenzene followed by formylation. The formylation can be achieved through several methods, including the Vilsmeier-Haack reaction or direct formylation using reagents such as dichloromethyl methyl ether in the presence of Lewis acids.

Physical Properties

The physical properties of 3-Allyl-4,5-dimethoxy-benzaldehyde can be inferred from structurally related compounds:

Table 2: Predicted Physical Properties of 3-Allyl-4,5-dimethoxy-benzaldehyde

These properties make the compound suitable for various synthetic applications and facilitate its handling in laboratory settings.

Chemical Reactivity and Mechanisms

3-Allyl-4,5-dimethoxy-benzaldehyde exhibits versatile reactivity due to its multiple functional groups:

Aldehyde Reactions

The aldehyde functionality can participate in numerous transformations:

-

Oxidation: The aldehyde group can be oxidized to yield 3-allyl-4,5-dimethoxybenzoic acid.

-

Reduction: Reduction with appropriate reagents (e.g., NaBH₄, LiAlH₄) would yield the corresponding primary alcohol.

-

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, including amines (to form imines) and active methylene compounds (to form olefins via the Knoevenagel condensation).

Allyl Group Reactions

The allyl substituent introduces additional reaction pathways:

-

Addition Reactions: The terminal alkene can undergo addition reactions with various reagents.

-

Oxidation: Selective oxidation of the alkene moiety is possible under controlled conditions.

-

Cycloaddition: The alkene can participate in cycloaddition reactions, including Diels-Alder chemistry.

Methoxy Group Reactions

The methoxy groups can be involved in:

-

Demethylation: Under appropriate conditions, the methoxy groups can be cleaved to reveal phenolic hydroxyl groups.

-

Directing Effects: The methoxy groups influence the regioselectivity of electrophilic aromatic substitution reactions.

Applications in Organic Synthesis

Building Block for Complex Molecules

3-Allyl-4,5-dimethoxy-benzaldehyde serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with applications in pharmaceutical development. The compound's multifunctional nature allows for selective transformations and the construction of diverse molecular architectures.

Natural Product Synthesis

The compound represents a potential building block for the synthesis of natural products containing the 3-allyl-4,5-dimethoxybenzaldehyde substructure or related motifs. For example, it could be employed in the synthesis of lignans, neolignans, and other plant-derived compounds with biological activity.

Pharmaceutical Intermediates

Comparison with Related Compounds

Understanding the structural, physical, and chemical relationships between 3-allyl-4,5-dimethoxy-benzaldehyde and related compounds provides valuable context:

Table 3: Comparison of 3-Allyl-4,5-dimethoxy-benzaldehyde with Related Compounds

3-Allyl-4,5-dimethoxybenzoic acid

This oxidized derivative shares the core structure of 3-allyl-4,5-dimethoxy-benzaldehyde but features a carboxylic acid group in place of the aldehyde. The compound can be synthesized through the oxidation of 3-allyl-4,5-dimethoxy-benzaldehyde or through allylation of 3,4-dimethoxybenzoic acid using allyl bromide or allyl chloride in the presence of a base.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume